Cas no 87353-76-2 (5-Butyl-1H-benzo[d]imidazole)
5-Butyl-1H-benzo[d]imidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,6-butyl-
- 1H-Benzimidazole,5-butyl-(9CI)
- 5-butyl-1H-benzo[d]imidazole
- SCHEMBL8656473
- MFCD18807652
- 87353-76-2
- G68312
- 5-Butyl-1H-benzo[d]imidazole
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- Inchi: 1S/C11H14N2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-8H,2-4H2,1H3,(H,12,13)
- InChI Key: FGQBDMCTWLXZIV-UHFFFAOYSA-N
- SMILES: N1C=NC2=CC=C(C=C12)CCCC
Computed Properties
- Exact Mass: 174.116
- Monoisotopic Mass: 174.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 28.7
5-Butyl-1H-benzo[d]imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB601418-250mg |
5-Butyl-1H-benzo[d]imidazole; . |
87353-76-2 | 250mg |
€308.40 | 2025-04-15 | ||
| abcr | AB601418-1g |
5-Butyl-1H-benzo[d]imidazole; . |
87353-76-2 | 1g |
€724.30 | 2025-04-15 | ||
| Ambeed | A473137-100mg |
5-Butyl-1H-benzo[d]imidazole |
87353-76-2 | 97% | 100mg |
$111.0 | 2025-04-16 | |
| Ambeed | A473137-1g |
5-Butyl-1H-benzo[d]imidazole |
87353-76-2 | 97% | 1g |
$487.0 | 2025-04-16 | |
| Ambeed | A473137-5g |
5-Butyl-1H-benzo[d]imidazole |
87353-76-2 | 97% | 5g |
$1776.0 | 2025-04-16 | |
| Ambeed | A473137-250mg |
5-Butyl-1H-benzo[d]imidazole |
87353-76-2 | 97% | 250mg |
$180.0 | 2025-04-16 |
5-Butyl-1H-benzo[d]imidazole Suppliers
5-Butyl-1H-benzo[d]imidazole Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-Butyl-1H-benzo[d]imidazole
5-Butyl-1H-benzo[d]imidazole (CAS No. 87353-76-2): A Comprehensive Overview
5-Butyl-1H-benzo[d]imidazole, also known by its CAS registry number 87353-76-2, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. The benzo[d]imidazole moiety refers to the fused benzene ring attached to the imidazole core, while the butyl substituent at position 5 introduces an alkyl chain, enhancing the compound's hydrophobicity and potentially influencing its reactivity and solubility properties.
The synthesis of 5-butylbenzo[d]imidazole typically involves multi-step processes, often starting from readily available starting materials such as o-phenylenediamine or its derivatives. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity, as well as exploring green chemistry approaches to minimize environmental impact. For instance, researchers have employed microwave-assisted synthesis and catalytic systems to streamline the preparation of this compound.
One of the most promising applications of 5-butylbenzo[d]imidazole lies in its potential as a building block for advanced materials. The compound's aromaticity and nitrogen-rich structure make it an attractive candidate for constructing coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). These materials exhibit exceptional porosity and stability, rendering them suitable for gas storage, catalysis, and sensing applications. Recent studies have demonstrated that incorporating 5-butylbenzo[d]imidazole into MOFs can significantly enhance their selectivity for gases such as CO₂ and CH₄, making them valuable for industrial gas separation processes.
In the pharmaceutical sector, 5-butylbenzo[d]imidazole has shown potential as a lead compound for drug development. Its structural versatility allows for functionalization at various positions on the aromatic ring or imidazole core, enabling the design of molecules with specific biological activities. For example, derivatives of this compound have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. A study published in 2023 highlighted that certain analogs of 5-butylbenzo[d]imidazole exhibited potent inhibitory effects on key enzymes involved in inflammation pathways, suggesting their potential as novel therapeutic agents.
The electronic properties of 5-butylbenzo[d]imidazole also make it a compelling candidate for optoelectronic applications. Its conjugated π-system enables efficient charge transport and absorption of light in the visible spectrum, which is advantageous for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored the use of this compound as a hole transport material in OLEDs, where it demonstrated improved device efficiency compared to conventional materials.
From an environmental perspective, 5-butylbenzo[d]imidazole has been studied for its role in pollution control technologies. Its ability to form stable complexes with metal ions has led to its investigation as a potential adsorbent for heavy metal ions in contaminated water systems. Recent experiments have shown that functionalized forms of this compound can achieve high adsorption capacities for metals such as Pb²⁺ and Cd²⁺ under varying pH conditions.
In conclusion, 5-butylbenzo[d]imidazole (CAS No. 87353-76-2) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative research and development across fields ranging from materials science to pharmacology. As scientific understanding of this compound continues to grow, it is likely to play an increasingly important role in addressing global challenges related to energy storage, healthcare, and environmental sustainability.
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